N-Acetyl-L-leucine-p-nitroanilide
Overview
Description
N-Acetyl-L-leucine-p-nitroanilide is a chemical compound with the empirical formula C14H19N3O4 and a molecular weight of 293.32 g/mol . It is a derivative of the amino acid leucine, specifically modified with an acetyl group and a p-nitroanilide group. This compound is used in various biochemical and pharmaceutical applications due to its unique properties.
Mechanism of Action
Target of Action
N-Acetyl-L-leucine-p-nitroanilide, also known as Acetyl-L-leucine 4-nitroanilide, is a biochemical reagent . It is used in ligand binding assays, indicating that it interacts with specific protein targets . .
Mode of Action
As a biochemical reagent, it likely interacts with its targets to induce a specific biochemical reaction . More research is needed to elucidate the exact interactions and resulting changes.
Biochemical Pathways
As a biochemical reagent, it is likely involved in specific enzymatic reactions or signaling pathways
Result of Action
As a biochemical reagent, it likely induces specific changes at the molecular and cellular levels based on its interaction with its targets . More research is needed to elucidate these effects.
Action Environment
As a biochemical reagent, its action may be influenced by factors such as temperature, pH, and the presence of other molecules
Biochemical Analysis
Biochemical Properties
N-Acetyl-L-leucine-p-nitroanilide plays a crucial role in biochemical reactions as a substrate for proteolytic enzymes. It is commonly used to measure the activity of leucine aminopeptidase, an enzyme that catalyzes the hydrolysis of leucine residues from peptides and proteins . The interaction between this compound and leucine aminopeptidase involves the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its chromogenic properties . This interaction is essential for studying enzyme kinetics and understanding the catalytic mechanisms of proteolytic enzymes.
Cellular Effects
This compound influences various cellular processes by acting as a substrate for enzymes involved in protein degradation. In cellular assays, the compound is used to monitor the activity of leucine aminopeptidase and other proteases, providing insights into protein turnover and degradation pathways . The release of p-nitroaniline upon enzymatic cleavage can be detected spectrophotometrically, allowing researchers to quantify enzyme activity and study the regulation of proteolysis in different cell types . This information is valuable for understanding how cells maintain protein homeostasis and respond to changes in their environment.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active site of proteolytic enzymes. The compound binds to the enzyme’s active site, where the peptide bond between the leucine residue and p-nitroaniline is cleaved . This reaction results in the release of p-nitroaniline, which can be measured to determine enzyme activity. The specificity of this compound for certain proteases makes it a valuable tool for studying enzyme-substrate interactions and elucidating the catalytic mechanisms of proteolytic enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures, such as -20°C, but it may degrade over time if not properly stored . Long-term studies have shown that the enzymatic activity measured using this compound can remain consistent over extended periods, provided the compound is stored and handled correctly . Any degradation of the compound can lead to reduced accuracy in enzyme activity measurements.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. In studies involving animal models, different dosages of the compound have been used to assess its impact on enzyme activity and protein degradation . Higher doses of this compound may result in increased enzyme activity, but excessive doses could potentially lead to toxic effects or adverse reactions . It is important to determine the optimal dosage that provides accurate measurements without causing harm to the animal subjects.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and turnover. The compound interacts with enzymes such as leucine aminopeptidase, which play a role in the breakdown of peptides and proteins . By serving as a substrate for these enzymes, this compound helps researchers study the metabolic flux and regulation of proteolytic pathways . Understanding these pathways is essential for elucidating the mechanisms of protein homeostasis and identifying potential targets for therapeutic intervention.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in areas where proteolytic activity is being studied . The transport and distribution of this compound are important for ensuring that the compound reaches its target enzymes and provides accurate measurements of enzyme activity .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for studying its interactions with proteolytic enzymes and the resulting effects on protein degradation . This information can provide insights into the spatial regulation of proteolysis within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-L-leucine-p-nitroanilide can be synthesized through a series of chemical reactions involving the acetylation of L-leucine followed by the introduction of the p-nitroanilide group. The typical synthetic route involves:
Acetylation of L-leucine: L-leucine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-leucine.
Formation of p-nitroanilide: N-acetyl-L-leucine is then reacted with p-nitroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-leucine-p-nitroanilide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield N-acetyl-L-leucine and p-nitroaniline.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Hydrolysis: N-acetyl-L-leucine and p-nitroaniline.
Reduction: N-acetyl-L-leucine-p-phenylenediamine.
Substitution: N-acyl-L-leucine-p-nitroanilide derivatives.
Scientific Research Applications
N-Acetyl-L-leucine-p-nitroanilide has several scientific research applications:
Biochemistry: Used as a substrate in enzyme assays to study the activity of leucine aminopeptidase and other proteolytic enzymes.
Pharmaceutical Research: Investigated for its potential therapeutic effects in neurological disorders such as Niemann-Pick disease type C.
Chemical Biology: Utilized in studies involving protein-ligand interactions and the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-leucine: A simpler derivative of leucine without the p-nitroanilide group, used in the treatment of neurological disorders.
L-Leucine p-nitroanilide: Similar to N-Acetyl-L-leucine-p-nitroanilide but lacks the acetyl group, used in enzyme assays.
Uniqueness
This compound is unique due to the presence of both the acetyl and p-nitroanilide groups, which confer specific biochemical properties. The acetyl group enhances the compound’s stability and bioavailability, while the p-nitroanilide group allows for spectrophotometric detection in enzyme assays .
Properties
IUPAC Name |
(2S)-2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJKQHDBYBGOMH-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428584 | |
Record name | N-Acetyl-L-leucine-p-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19746-40-8 | |
Record name | N-Acetyl-L-leucine-p-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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